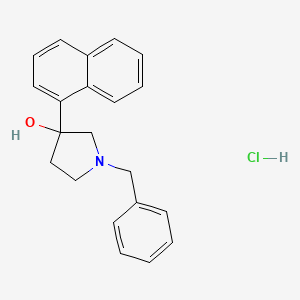
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neurodegenerative diseases, and cancer.
Mécanisme D'action
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 results in the inhibition of neurotransmitter release, leading to a reduction in pain, inflammation, and nausea.
Biochemical and Physiological Effects:
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to increase the levels of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 in lab experiments is its potency and specificity for the cannabinoid receptors. It has been extensively studied and its pharmacological effects are well characterized, making it a reliable tool for investigating the role of cannabinoids in various physiological processes. However, its use is limited by its potential side effects, such as sedation and hypothermia, which can complicate experiments.
Orientations Futures
There are several areas of future research that could be explored using 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2. One area of interest is the potential therapeutic applications of the compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of the compound in cancer therapy, as it has been shown to have anti-tumor effects in preclinical models. Additionally, further research is needed to fully understand the mechanisms underlying the pharmacological effects of 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 and to develop more selective and potent cannabinoid receptor agonists for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 involves the condensation of 1-naphthylamine with benzylpyrrolidine-3-carboxylate, followed by reduction of the resulting imine with lithium aluminum hydride. The hydrochloride salt of the compound is obtained by treatment with hydrochloric acid.
Applications De Recherche Scientifique
1-benzyl-3-(1-naphthyl)-3-pyrrolidinol hydrochloride 55,212-2 has been widely used in scientific research to investigate the pharmacological effects of cannabinoids on the body. It has been shown to have potent analgesic, anti-inflammatory, and antiemetic properties, making it a promising candidate for the treatment of chronic pain, inflammation, and nausea.
Propriétés
IUPAC Name |
1-benzyl-3-naphthalen-1-ylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO.ClH/c23-21(20-12-6-10-18-9-4-5-11-19(18)20)13-14-22(16-21)15-17-7-2-1-3-8-17;/h1-12,23H,13-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKLBTDJHNALRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC3=CC=CC=C32)O)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5102954.png)
![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5102985.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)
![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)

methyl]glycinate](/img/structure/B5103056.png)